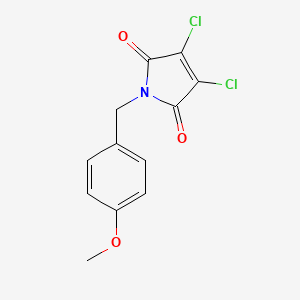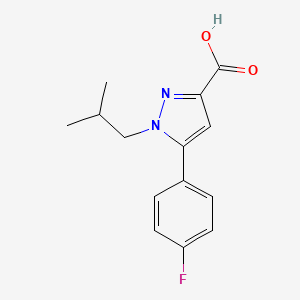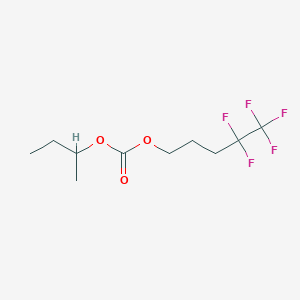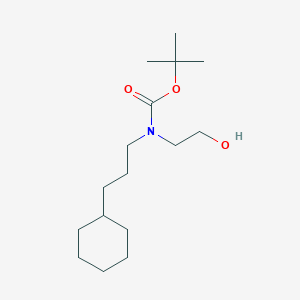
1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane is a fluorinated organic compound with the molecular formula C6H10F4O2. It is known for its unique chemical properties, making it valuable in various industrial and scientific applications. This compound is characterized by the presence of four fluorine atoms and a methoxyethoxy group attached to a propane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane can be synthesized through the reaction of fluorinated alkanes with fluorinated ethers. The process typically involves the use of specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve the required quality for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert it into less oxidized forms, often using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce simpler hydrocarbons .
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Its unique properties make it useful in biochemical assays and studies involving fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and ability to form stable complexes with various substrates. This reactivity is harnessed in different applications, from catalysis to material science .
Comparación Con Compuestos Similares
- 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
- 1,1,2,2-Tetrafluoro-3-methoxypropane
Uniqueness: 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane is unique due to its specific combination of fluorine atoms and the methoxyethoxy group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Propiedades
Número CAS |
76127-08-7 |
|---|---|
Fórmula molecular |
C6H10F4O2 |
Peso molecular |
190.14 g/mol |
Nombre IUPAC |
1,1,2,2-tetrafluoro-3-(2-methoxyethoxy)propane |
InChI |
InChI=1S/C6H10F4O2/c1-11-2-3-12-4-6(9,10)5(7)8/h5H,2-4H2,1H3 |
Clave InChI |
JQDHEQZFNULYPT-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)








![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)


